N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a tetrahydro-naphthalenecarboxamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid with diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA repair enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide can be compared with other similar compounds such as:
4-Amino-N-(2-(diethylamino)ethyl)benzamide: Known for its antibacterial properties.
N-(2-(N-Diethylamino)ethyl)perylene-3,4-dicarboximide: Used in photophysical studies.
2-(Diethylamino)ethanethiol: A chemical weapon precursor.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
32421-49-1 |
---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-3-19(4-2)13-12-18-17(20)16-11-7-9-14-8-5-6-10-15(14)16/h5-6,8,10,16H,3-4,7,9,11-13H2,1-2H3,(H,18,20) |
InChI Key |
IAZRYSOMPVFZNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.